molecular formula C25H20N4 B3028511 3,5-Diphenyl-1-(4-biphenylyl)formazan CAS No. 21520-85-4

3,5-Diphenyl-1-(4-biphenylyl)formazan

Cat. No. B3028511
CAS RN: 21520-85-4
M. Wt: 376.5 g/mol
InChI Key: LKFXJYZDDITMNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Diphenyl-1-(4-biphenylyl)formazan (DPBF) is a synthetic organic compound used in a variety of scientific applications, including laboratory experiments, biochemical and physiological research, and drug development. It is an important compound in the field of organic chemistry, as it is a versatile and stable molecule with a wide range of potential uses.

Scientific Research Applications

Spectroscopic and Structural Characterization

3,5-Diphenyl-1-(4-biphenylyl)formazan derivatives form various kinds of complexes with metals, demonstrating unique spectroscopic characteristics. In a study by Kawamura, Yamauchi, and Ohya-Nishiguchi (1993), copper(II) complexes of similar formazans exhibited distinct electronic spin resonance (ESR) splitting constants and near-infrared absorption values, indicating variations in molecular structure and potential applications in spectroscopic analysis (Kawamura, Yamauchi, & Ohya-Nishiguchi, 1993).

Liquid-Liquid Extraction of Noble Metals

Grote, Hüppe, and Kettrup (1987) investigated the application of 1,5-diphenyl formazans as liquid-liquid extractants for noble metals. They found that the structural elements of formazans, particularly the size and nature of ortho-substituents, significantly influenced their extraction efficiency, especially for palladium (II) from dilute hydrochloric acid. This highlights the potential of formazans in selective metal extraction and purification processes (Grote, Hüppe, & Kettrup, 1987).

Photoreactivity in Mass Spectrometry

Nuutinen et al. (1999) studied the gas-phase oxidation and reduction of substituted formazans using laser desorption ionization (LDI) and matrix-assisted laser desorption/ionization (MALDI) mass spectrometry. Their research provides insights into the photoreactivity of formazans, suggesting potential applications in analytical techniques, especially in mass spectrometry for studying complex formation and ionization processes (Nuutinen et al., 1999).

Redox Characteristics in Aqueous Media

Abou-Elenien (1994) explored the redox characteristics of substituted formazans in aqueous media. The study detailed the oxidation and reduction mechanisms of these compounds, indicating their potential use in electrochemical applications and redox reaction studies (Abou-Elenien, 1994).

Complex Formation with Transition Metals

Research on the complex formation of formazans with transition metals, as conducted by Brown et al. (1998), demonstrates the potential of formazans in coordination chemistry. The study specifically focused on iron and manganese complexes of benzothiazolyformazans, revealing significant insights into the structural and bonding characteristics of these complexes (Brown et al., 1998).

Spectroscopy and Quantum-Chemical Calculations

Tezcan and Tokay (2017) conducted a study on the structural and optical properties of substituted formazans using quantum chemical methods. Their findings on the absorption spectra and geometrical parameters of these compounds could aid in developing advanced materials for optical and electronic applications (Tezcan & Tokay, 2017).

Histochemical Applications

The use of formazans in histochemistry and cell viability assessments, as described by Stockert et al. (2018), showcases their utility in biomedical research, particularly in colorimetric assays and fluorescence imaging (Stockert et al., 2018).

Safety and Hazards

The safety data sheet for 3,5-Diphenyl-1-(4-biphenylyl)formazan indicates that it is for R&D use only and not for medicinal, household, or other use . In case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken . The compound should be stored and handled with appropriate protective equipment .

properties

IUPAC Name

N'-anilino-N-(4-phenylphenyl)iminobenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4/c1-4-10-20(11-5-1)21-16-18-24(19-17-21)27-29-25(22-12-6-2-7-13-22)28-26-23-14-8-3-9-15-23/h1-19,26H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKFXJYZDDITMNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)N=NC(=NNC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00698668
Record name (E)-1-([1,1'-Biphenyl]-4-yl)-2-[phenyl(2-phenylhydrazinylidene)methyl]diazene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00698668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

21520-85-4
Record name (E)-1-([1,1'-Biphenyl]-4-yl)-2-[phenyl(2-phenylhydrazinylidene)methyl]diazene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00698668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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